molecular formula C20H23F3N4O2S B2673705 N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 946247-41-2

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2673705
CAS No.: 946247-41-2
M. Wt: 440.49
InChI Key: LGJREAVIIAVDNL-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative designed for advanced pharmacological and chemical biology research. Its molecular architecture incorporates two critical pharmacophores: a 4-methylpiperazine group linked to a thiophen-3-yl moiety, and a 4-(trifluoromethyl)phenyl ring system. The presence of the piperazine ring is a common feature in compounds targeting the central nervous system and is frequently employed in medicinal chemistry to fine-tune properties like solubility and bioavailability . The inclusion of the thiophene heterocycle provides a versatile scaffold for molecular interactions, a feature exploited in the development of various bioactive molecules . The terminal 4-(trifluoromethyl)phenyl group is a classic and valuable substituent in drug discovery, known for its electron-withdrawing properties and significant enhancement of a compound's metabolic stability and binding affinity to hydrophobic pockets in protein targets. The core ethanediamide (oxalamide) linker is a functional group of high interest, often contributing to the formation of stable hydrogen-bonding networks with biological targets, which can lead to high selectivity and potency in potential inhibitors. Researchers can leverage this compound as a key intermediate or a functional probe in hit-to-lead optimization campaigns, particularly for programs targeting G-protein-coupled receptors or kinase enzymes where such chemical motifs are prevalent. Its primary research value lies in its application as a building block for constructing more complex chemical entities or as a reference standard in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for oncology and neurological disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2S/c1-26-7-9-27(10-8-26)17(14-6-11-30-13-14)12-24-18(28)19(29)25-16-4-2-15(3-5-16)20(21,22)23/h2-6,11,13,17H,7-10,12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJREAVIIAVDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 4-methylpiperazine with an appropriate alkylating agent to introduce the desired substituents.

    Introduction of the Thiophene Ring: This step involves the coupling of the piperazine derivative with a thiophene-containing reagent under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This is achieved through a nucleophilic substitution reaction, where the trifluoromethyl-substituted phenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines.

    Substitution: Introduction of new substituents in place of the trifluoromethyl group.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiophene and trifluoromethyl groups can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine Derivatives

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (): This analog substitutes the ethanediamide linker with a pentanamide chain and replaces the trifluoromethylphenyl group with a dichlorophenyl moiety. The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the trifluoromethyl group’s balance of electronegativity and lipophilicity .
  • N-{1-[4-(4-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N'-[(pyridin-3-YL)methyl]ethanediamide (): The thiophen-2-yl substituent (vs. thiophen-3-yl in the target compound) alters steric and electronic interactions. The fluorophenyl group offers moderate electron withdrawal compared to the trifluoromethyl group, which may reduce binding affinity in hydrophobic pockets.

Substituent Effects on Pharmacokinetics

Aryl Group Modifications

  • 4-Trifluoromethylphenyl (Target Compound) :
    The -CF₃ group increases logP (lipophilicity) by ~1.0 compared to unsubstituted phenyl, favoring blood-brain barrier penetration. This group also resists oxidative metabolism, enhancing half-life .

  • Nitro groups are metabolically unstable, limiting in vivo utility .

Thiophene Positional Isomerism

  • Thiophen-3-yl (target) vs. thiophen-2-yl ():
    The 3-position may allow better alignment with receptor aromatic residues (e.g., dopamine D3 receptor Tyr365) due to reduced steric hindrance compared to the 2-position .

Linker Chain Impact

  • Ethanediamide vs. Methanesulphonate (): Methanesulphonates (e.g., 3d–3k in ) act as leaving groups, enabling covalent binding. In contrast, the ethanediamide linker facilitates hydrogen bonding with targets like kinase ATP pockets, suggesting non-covalent, reversible inhibition .

Biological Activity

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound's molecular formula is C19H22F3N2S, with a molecular weight of approximately 408.4 g/mol. Its structure includes:

  • Piperazine Moiety : Known for neuroactive properties.
  • Thiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

The presence of these functional groups suggests potential interactions with various biological targets, including:

  • Enzymes : The compound may inhibit or modulate enzyme activity, which is crucial in pathways such as metabolism and signal transduction.
  • Receptors : It could interact with neurotransmitter receptors, influencing central nervous system functions.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Neuroactive Effects : Modulation of neurotransmitter systems may lead to therapeutic effects in neurological disorders.

Antimicrobial Studies

A study evaluated the compound's in vitro antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using GASTE-Fe media, demonstrating significant antimicrobial properties (Table 1).

StrainMIC (mg/L)Media Conditions
H37Rv0.5GASTE-Fe
Erdman1GASTE-Fe

Anticancer Activity

Research on structurally similar compounds indicates potential anticancer activity through apoptosis induction in cancer cells. For instance, a related piperazine derivative exhibited IC50 values comparable to standard chemotherapeutics (Table 2).

CompoundIC50 (μM)Standard Comparison
N-[2-(4-methylpiperazin...6.28Acarbose (IC50 2.00 μM)

Neuroactive Properties

Another study highlighted the neuroactive properties of piperazine derivatives, suggesting modulation of serotonin and dopamine receptors. This activity may contribute to therapeutic effects in anxiety and depression models.

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